2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine
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Overview
Description
2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine is a complex organic compound with a unique structure that includes a morpholine ring substituted with dimethyl and sulfonyl groups, as well as a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Moiety: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with a halogenated phenyl compound in the presence of a palladium catalyst.
Introduction of the Sulfonyl Group: The biphenyl compound is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate with an appropriate amine to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the biphenyl moiety.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler biphenyl compounds.
Scientific Research Applications
2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine exerts its effects involves its interaction with specific molecular targets. The biphenyl moiety allows it to bind to hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-phenylmorpholine: Lacks the sulfonyl and biphenyl groups, making it less versatile in terms of interactions.
4,4’-Dimethylbenzophenone: Contains a similar biphenyl structure but lacks the morpholine ring and sulfonyl group.
Uniqueness
2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine is unique due to its combination of a morpholine ring, biphenyl moiety, and sulfonyl group. This structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2,6-dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-4-6-17(7-5-14)18-8-10-19(11-9-18)24(21,22)20-12-15(2)23-16(3)13-20/h4-11,15-16H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMKMGKMMIUIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49678082 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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